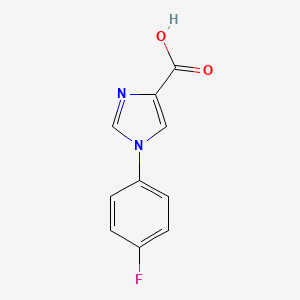

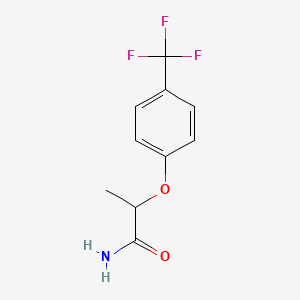

2-(3-氟苯基氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Fluorophenylamino)acetic acid is a compound that is structurally related to various fluorinated aromatic compounds which have been synthesized and studied for their chemical properties and potential applications. While the specific compound is not directly discussed in the provided papers, related compounds such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile and 2-(4-fluorophenoxy) acetic acid have been synthesized and characterized, indicating a general interest in fluorinated aromatic compounds for their unique properties and potential utility in various fields .

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves the use of a 'green protocol' or other environmentally friendly methods. For example, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was synthesized following such a protocol, which is indicative of a trend towards more sustainable chemistry practices . Similarly, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods suggest that the synthesis of 2-(3-Fluorophenylamino)acetic acid would likely follow a comparable environmentally conscious approach, utilizing available fluorinated phenols and appropriate reagents under controlled conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often elucidated using X-ray crystallography, as seen with 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which crystallizes in the orthorhombic space group . Detailed structural information is obtained through this technique, which is crucial for understanding the compound's properties and reactivity. Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, complement experimental data by providing insights into the equilibrium geometry and electronic structure .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often explored through various molecular descriptors and reactivity surfaces. For instance, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been explained using local and global molecular descriptors, providing a deeper understanding of its chemical behavior . Molecular docking studies, such as those carried out with the indoleamine 2,3-dioxygenase enzyme, can also reveal potential biological interactions and applications .

Physical and Chemical Properties Analysis

Fluorinated compounds exhibit unique physical and chemical properties due to the presence of the fluorine atom. For example, the fluorescent derivatives of some fluorinated compounds show good stability in both acidic and basic solutions, which is advantageous for further manipulation and structural analysis . The hydrophobic nature of these tags allows for their analysis in reversed-phase HPLC . Additionally, the crystal structure and intermolecular interactions of compounds like 2-(4-fluorophenoxy) acetic acid can be studied using Hirshfeld surface analysis and 3D energy frameworks, providing insight into their packing modes and stability .

科学研究应用

反应性和光谱分析

对卤代苯乙酸进行了详细的计算研究,包括2-(3-氟苯基氨基)乙酸。这项研究揭示了这些分子的结构特性、反应性和酸度的见解。它还深入探讨了各种分子描述符,如富均函数、局部软度和亲电性。此外,该研究提供了振动光谱的预测和比较,这对于理解这类化合物的分子行为和特性至关重要(Srivastava et al., 2015)。

分子合成和结构表征

2-(3-氟苯基氨基)乙酸被用于合成和结构表征相关化合物。例如,通过硝化、硼氢化四氢呋喃处理、氨解和催化氢化的过程,制备了类似2-(5-氨基-2-硝基苯基)乙醇的衍生物,展示了2-(3-氟苯基氨基)乙酸在合成复杂分子结构中的化学多样性和实用性(Zhao De-feng, 2007)。

光物理学和光化学研究

该化合物一直是光物理学和光化学研究的研究对象。例如,其氟苯基衍生物已被用于研究其晶体结构和光引发反应。这些研究提供了有关晶体学数据、相互作用稳定性以及化合物在光照下的行为的见解,有助于理解它们的光物理性质以及在材料科学和光聚合等领域的潜在应用(Prabhuswamy et al., 2021) (Aydın et al., 2005)。

分析化学和传感应用

在分析化学领域,已经探索了与2-(3-氟苯基氨基)乙酸相关的化合物用于传感应用。例如,基于相关化合物开发了一种化学传感器,用于检测和生物成像活细胞中的Al(3+)。这项研究表明了这类化合物在创建金属离子敏感和选择性检测系统方面的潜力,有助于推动生物成像和环境监测方面的进展(Gui et al., 2015)。

作用机制

Target of Action

The primary targets of 2-(3-Fluorophenylamino)acetic acid are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

As a derivative of indole, it may share some of the biological activities of other indole derivatives, such as anti-inflammatory, anticancer, and antimicrobial activities . .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways . .

Result of Action

Given its structural similarity to indole, it may have a range of potential biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

属性

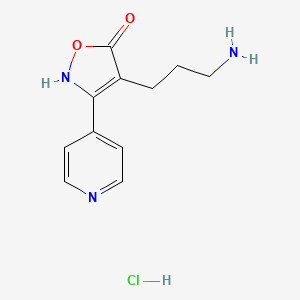

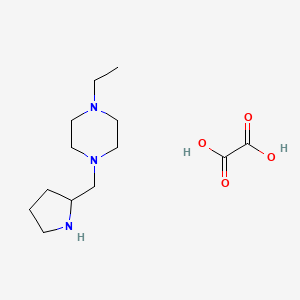

IUPAC Name |

2-(3-fluoroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUADOXKIIFHTSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312186 |

Source

|

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenylamino)acetic acid | |

CAS RN |

5319-43-7 |

Source

|

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)